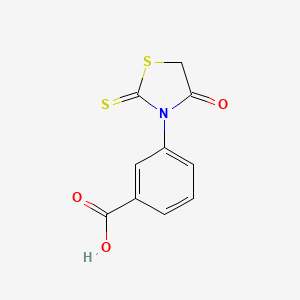

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Description

BenchChem offers high-quality 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQQLAKCTHTRAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Technical Whitepaper: 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid – Structural Properties, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the rhodanine (2-thioxo-1,3-thiazolidin-4-one) heterocycle has emerged as a highly versatile, privileged scaffold. This whitepaper provides an in-depth technical analysis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (commonly referred to as N-(3-carboxyphenyl)rhodanine or Compound B20). By combining a hydrogen-bond-rich thiazolidine core with a salt-bridge-forming benzoic acid moiety, this compound serves as a critical structural probe. We will explore its physicochemical properties, the causality behind its synthetic methodologies, and its target engagement profile across various therapeutic domains, including anti-apoptotic Bcl-2 inhibition, Slingshot phosphatase modulation, and viral fusion interference[1][2][3].

Molecular Architecture & Physicochemical Profile

The structural geometry of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is defined by the orthogonal relationship between the planar rhodanine ring and the aromatic benzoic acid system. The nitrogen atom at the 3-position of the rhodanine ring acts as the linker. Because the lone pair on this nitrogen is heavily delocalized into the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups, the nitrogen is essentially sp² hybridized, restricting rotation and enforcing a rigid spatial orientation of the carboxyphenyl group.

Table 1: Physicochemical & Spectral Properties

| Property | Value | Structural Implication |

| IUPAC Name | 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | N/A |

| Molecular Formula | C₁₀H₇NO₃S₂ | N/A |

| Molecular Weight | 253.30 g/mol | Ideal for small-molecule drug design (Lipinski compliant) |

| Melting Point | 185–187 °C | Indicates strong intermolecular hydrogen bonding (COOH dimers) |

| H-Bond Donors / Acceptors | 1 / 4 | Excellent capacity for target-site anchoring |

| ¹H NMR (DMSO-d₆) | δ 13.27 (br, 1H), 8.05 (d, 1H), 7.87 (s, 1H), 7.69 (t, 1H) | Confirms the meta-substitution pattern of the benzoic acid[1] |

Synthetic Methodology: The Cyclization Strategy

A common pitfall in rhodanine derivative synthesis is attempting a direct N-arylation of the rhodanine core with a bromobenzene. Causality of Failure: The rhodanine nitrogen is a remarkably poor nucleophile due to the strong electron-withdrawing nature of the flanking C=O and C=S groups. Standard basic conditions (e.g., NaH, KOtBu) fail to drive the direct substitution[1].

The Solution: The most efficient, self-validating protocol involves building the rhodanine ring around the primary amine of the starting material. By reacting 3-aminobenzoic acid with bis(carboxymethyl)trithiocarbonate, the primary amine acts as a strong nucleophile, attacking the trithiocarbonate. This triggers the elimination of mercaptoacetic acid and facilitates an intramolecular ring closure to form the rhodanine core in a single pot.

Protocol 1: One-Pot Synthesis of N-(3-carboxyphenyl)rhodanine

-

Reagent Preparation: Dissolve 418 mg (3.0 mmol) of 3-aminobenzoic acid in 15 mL of distilled water.

-

Addition: Slowly add 3.0 mmol of bis(carboxymethyl)trithiocarbonate to the aqueous solution.

-

Cyclization: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. Mechanistic Note: The aqueous environment stabilizes the leaving mercaptoacetic acid group, driving the equilibrium toward the cyclized thiazolidine product.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the aqueous phase due to the high hydrophobicity of the newly formed rhodanine ring.

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to afford the pure white solid (Yield: ~86%)[1].

Pharmacological Target Engagement

The 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid scaffold has been rigorously tested against multiple high-value biological targets. Its efficacy is highly dependent on the steric constraints of the target's binding pocket.

Table 2: Comparative Pharmacological Target Affinity

| Target | Assay Type | Efficacy / Affinity | Mechanistic Causality |

| Bcl-2 (Anti-apoptotic) | FP Binding Assay | Sub-micromolar ( | The carboxyl group forms a critical salt bridge with Arg146 in the BH3 groove[2]. |

| Slingshot Phosphatase | Enzymatic Inhibition | ~4 µM ( | The rhodanine core acts as a competitive active-site binder, blocking cofilin dephosphorylation[3]. |

| HIV-1 gp41 (6-HB) | ELISA | Inactive ( | The bulky exocyclic C=S/C=O groups sterically clash with the strict spatial limits of the gp41 hydrophobic pocket[1]. |

Bcl-2 Inhibition and Apoptosis

In cancer therapeutics, overcoming apoptosis resistance is paramount. Rhodanine benzoic acids bind directly to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. The benzoic acid acts as an electrostatic anchor, while the rhodanine ring projects into the hydrophobic sub-pockets, disrupting Bcl-2/Bax interactions and triggering mitochondrial outer membrane permeabilization (MOMP)[2].

Fig 1: Mechanism of Bcl-2 inhibition by rhodanine derivatives triggering apoptosis.

Experimental Workflows

To validate the target engagement of these compounds, specific biochemical assays must be employed. The following protocol details the Fluorescence Polarization (FP) assay, which is prioritized over standard ELISA for Bcl-2 binding. Causality: FP allows for real-time, homogenous measurement of equilibrium binding in solution. Washing steps in ELISA can disrupt low-affinity, transient small-molecule/protein complexes, leading to false negatives.

Protocol 2: Fluorescence Polarization (FP) Assay for Bcl-2 Binding

-

Buffer Preparation: Prepare the assay buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT, and 0.05% Pluronic F-68 (to prevent non-specific protein aggregation).

-

Tracer Complex: Incubate 20 nM of recombinant human Bcl-2 protein with 5 nM of a fluorescently labeled BH3 probe (e.g., FITC-Bid BH3 peptide) in the dark for 15 minutes at room temperature to establish baseline polarization.

-

Compound Titration: Prepare a 10-point serial dilution of the 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid compound in DMSO. Add 1 µL of each dilution to 99 µL of the tracer complex in a black 96-well microplate.

-

Equilibration: Incubate the plate for 2 hours at room temperature.

-

Measurement: Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

-

Data Validation: A decrease in millipolarization (mP) indicates that the small molecule has successfully displaced the bulky FITC-peptide. The displaced peptide tumbles rapidly in solution, depolarizing the emitted light. Calculate the

using a competitive binding equation.

References

- Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41 Journal of Medicinal Chemistry (2008).

- Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors PubMed / European Journal of Medicinal Chemistry (2015).

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot PubMed / ChemMedChem (2015).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Profiling and Application of CAS 259812-55-0

Subtitle: N-(3-carboxyphenyl)rhodanine as a Privileged Scaffold in Drug Discovery

Executive Summary

CAS 259812-55-0, chemically identified as 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid, is a highly versatile pharmacophore scaffold utilized extensively in early-stage . Unlike fully aliphatic rhodanines, the incorporation of a 3-benzoic acid moiety provides a rigid, ionizable anchor. This structural feature is critical for forming stabilizing salt bridges with basic amino acid residues (such as Arginine or Lysine) within target protein pockets, a mechanism heavily leveraged in the design of 1[1]. This whitepaper provides a comprehensive technical profiling of CAS 259812-55-0, detailing its physicochemical properties, synthetic utility, and the rigorous validation protocols required to deploy it effectively.

Physicochemical & Structural Profiling

The molecular architecture of CAS 259812-55-0 dictates its behavior in both synthetic and biological environments. The electron-withdrawing nature of the flanking carbonyl and thiocarbonyl groups renders the C5-methylene protons highly acidic, priming the molecule for electrophilic substitution[2].

| Property | Value | Causality / Significance |

| Molecular Formula | C10H7NO3S2 | Defines the N-aryl rhodanine core. |

| Molecular Weight | 253.3 g/mol | Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5. |

| Monoisotopic Mass | 252.9867 Da | Critical parameter for high-resolution LC-MS structural validation[2]. |

| Melting Point | 265–270 °C | High MP indicates strong intermolecular hydrogen bonding via carboxylic acid dimers. |

| XLogP (Predicted) | ~1.9 | Optimal lipophilicity for membrane permeability while retaining aqueous solubility[2]. |

Synthetic Utility: The Knoevenagel Condensation Workflow

The primary application of CAS 259812-55-0 is serving as a precursor for generating 5-arylidene-rhodanine screening libraries. The reaction relies on a Knoevenagel condensation at the active C5 position.

Workflow for Knoevenagel condensation of CAS 259812-55-0 to yield 5-arylidene inhibitors.

Step-by-Step Synthesis Protocol

-

Preparation : Dissolve CAS 259812-55-0 (1.0 eq) and the target aromatic aldehyde (1.1 eq) in absolute ethanol to achieve a 0.2 M concentration.

-

Catalysis : Add a catalytic amount of piperidine (0.1 eq) or anhydrous sodium acetate (1.5 eq).

-

Causality: The base deprotonates the acidic C5-methylene of the rhodanine core, generating a resonance-stabilized carbanion that acts as a strong nucleophile against the aldehyde.

-

-

Reaction : Reflux the mixture at 78 °C for 4–6 hours.

-

Causality: Elevated thermal conditions provide the activation energy required for the dehydration step following the initial aldol-type addition, driving the equilibrium toward the thermodynamically stable exocyclic double bond.

-

-

Workup & Purification : Cool the reaction mixture to 4 °C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from glacial acetic acid.

-

Causality: The extended pi-conjugation of the 5-arylidene product significantly lowers its solubility in cold ethanol compared to the starting materials, allowing for high-purity isolation via simple precipitation.

-

Biological Applications & Pharmacological Relevance

HIV-1 gp41 Fusion Inhibition

Derivatives of CAS 259812-55-0 have demonstrated significant efficacy as viral entry inhibitors. Research has shown that N-carboxyphenyl-substituted heterocycles can effectively target the HIV-1 envelope glycoprotein (Env) transmembrane subunit gp41. The carboxyl group of the benzoic acid moiety interacts with basic residues to form stabilizing salt bridges,1 and preventing viral fusion[1].

The PAINS Conundrum & Triage Logic

As a Senior Application Scientist, it is imperative to address a critical caveat: rhodanines are frequently flagged as Pan-Assay Interference Compounds (PAINS). They can act as light absorbers, covalent modifiers (via Michael addition), or colloidal aggregators. Therefore, any hit derived from CAS 259812-55-0 must be subjected to a rigorous orthogonal validation triage to ensure data integrity.

Orthogonal validation logic to distinguish true rhodanine binders from PAINS artifacts.

Protocol: Orthogonal Validation (PAINS Triage)

-

Detergent-Supplemented Assay : Re-evaluate the biochemical IC50 in the presence of 0.01% Triton X-100.

-

Causality: Detergents disrupt non-specific colloidal aggregates. If the compound loses activity in the presence of detergent, it is an aggregator, not a true binder.

-

-

Surface Plasmon Resonance (SPR) : Immobilize the target protein and flow the rhodanine derivative over the sensor chip.

-

Causality: SPR provides real-time kinetic data (

,

-

Analytical Characterization Protocol

To ensure the integrity of CAS 259812-55-0 before library synthesis, the following self-validating analytical checks must be performed:

-

LC-MS Analysis : Utilize Electrospray Ionization (ESI) in negative mode.

-

1H-NMR (DMSO-d6) : Verify the presence of the active C5-methylene protons (typically a distinct singlet around

4.2-4.5 ppm) and the aromatic protons of the benzoic acid (multiplets between

References

-

[2] Title: 259812-55-0 (C10H7NO3S2) - PubChemLite Source: uni.lu URL: [Link]

-

[1] Title: Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41 - PMC Source: nih.gov URL: [Link]

Sources

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid mechanism of action

The following technical guide details the mechanism, synthesis, and experimental validation of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (CAS: 259812-55-0) and its bioactive derivatives.

A Privileged Scaffold for PTP1B and Aldose Reductase Inhibition

Executive Summary

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a heterocyclic scaffold belonging to the rhodanine class.[1] While often utilized as a synthetic intermediate, this specific pharmacophore is a validated "privileged structure" in medicinal chemistry, serving as a core template for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (ALR2) .

Its mechanism of action relies on biosteric mimicry : the benzoic acid moiety functions as a phosphate surrogate (pTyr mimic), targeting the catalytic active sites of phosphatases, while the rhodanine ring provides a scaffold for hydrophobic interactions and, in specific derivative forms, covalent modification of cysteine residues.

Key Applications:

-

Type 2 Diabetes: Sensitizing insulin signaling via PTP1B inhibition.

-

Diabetic Complications: Preventing sorbitol accumulation via ALR2 inhibition.

-

Antimicrobial: Targeting bacterial MurB and UDP-N-acetylenolpyruvylglucosamine reductase (though often flagged for PAINS behavior in this context).

Chemical Identity & Properties

The molecule consists of a rhodanine (2-thioxothiazolidin-4-one) ring N-substituted with a benzoic acid group.

| Property | Specification |

| IUPAC Name | 3-(4-oxo-2-thioxothiazolidin-3-yl)benzoic acid |

| CAS Number | 259812-55-0 |

| Molecular Formula | C₁₀H₇NO₃S₂ |

| Molecular Weight | 253.30 g/mol |

| Solubility | DMSO (>20 mg/mL), DMF; Poor in water |

| pKa (Predicted) | ~4.1 (Benzoic acid), ~6-7 (Rhodanine NH/CH acidic character) |

| Key Reactivity | C5-Methylene is highly acidic (pKₐ ~6), enabling rapid Knoevenagel condensation.[2] |

Mechanism of Action (MoA)

The biological activity of this scaffold is bifurcated into Reversible Competitive Inhibition (Core/Saturated) and Covalent/Allosteric Modulation (Unsaturated Derivatives).

A. PTP1B Inhibition (Insulin Sensitization)

PTP1B is a negative regulator of the insulin signaling pathway.[3][4] It dephosphorylates the insulin receptor.[3][5]

-

Primary Interaction (Phosphate Mimicry): The benzoic acid moiety acts as a surrogate for the phosphotyrosine (pTyr) residue of the substrate. At physiological pH, the carboxylate anion forms salt bridges with Arg221 and hydrogen bonds with backbone amides in the PTP1B catalytic P-loop (residues 215–221).

-

Secondary Interaction (Hydrophobic Pocket): The rhodanine ring occupies the hydrophobic groove adjacent to the active site.

-

Derivatization Effect: When the C5 position is substituted (e.g., via Knoevenagel condensation with benzaldehydes), the resulting arylidene extends into the "second aryl phosphate binding site" (Site B), significantly increasing potency from micromolar to nanomolar ranges.

B. Aldose Reductase (ALR2) Inhibition

ALR2 converts glucose to sorbitol; its overactivity leads to diabetic neuropathy/retinopathy.

-

Anion Binding Pocket: The carboxylate group binds to the anion-binding site composed of Tyr48, His110, and Trp111 .

-

Specificity: The rigid rhodanine core restricts the rotation of the benzoic acid, locking the molecule into a conformation that favors ALR2 binding over the related Aldehyde Reductase (ALR1), reducing off-target effects.

C. The PAINS Warning (Critical for Researchers)

Rhodanine derivatives are classified as Pan-Assay Interference Compounds (PAINS) .

-

Mechanism of Interference:

-

Aggregation: At concentrations >10 µM, these compounds can form colloidal aggregates that sequester enzymes non-specifically.

-

Michael Acceptor: If the C5 position is an alkene (arylidene), the exocyclic double bond can react covalently with nucleophilic cysteines (e.g., in the active site or surface) via Michael addition.

-

-

Mitigation: All bioassays must include detergent (e.g., 0.01% Triton X-100) to disrupt aggregates and verify stoichiometry.

Visualization: Mechanism & Synthesis Logic

Caption: Synthesis pathway transforming precursors into the core scaffold, which is then derivatized to engage specific molecular mechanisms at PTP1B and ALR2 active sites.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Self-validating step: The evolution of CS₂ gas confirms the cyclization progress.

-

Reagents: 3-Aminobenzoic acid (10 mmol), Bis(carboxymethyl)trithiocarbonate (10 mmol), Water (30 mL).

-

Procedure:

-

Dissolve 3-aminobenzoic acid in boiling water.

-

Add bis(carboxymethyl)trithiocarbonate in portions over 15 minutes.

-

Reflux the mixture for 3–5 hours. Observation: Monitor for cessation of H₂S/CS₂ evolution.

-

Cool to room temperature. The solid product precipitates.

-

Filter and wash with cold water/ethanol (1:1).

-

Recrystallize from glacial acetic acid or ethanol.

-

-

QC Check: ¹H NMR (DMSO-d₆) should show the benzoic acid protons (7.4–8.0 ppm) and the rhodanine CH₂ singlet at ~4.2 ppm.

Protocol B: PTP1B Enzymatic Inhibition Assay

Designed to rule out false positives (PAINS).

-

Buffer Preparation: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

-

Critical: Add 0.01% Triton X-100 to prevent promiscuous aggregation.

-

-

Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM (Km concentration).

-

Enzyme: Recombinant human PTP1B (1–300 residues).

-

Workflow:

-

Incubate Enzyme (10 nM) + Test Compound (0.1 – 100 µM) in buffer for 10 mins at 37°C.

-

Initiate reaction by adding pNPP.

-

Measure Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

-

-

Validation:

-

Calculate IC₅₀.[3]

-

Reversibility Test: Dilute the enzyme-inhibitor complex 100-fold. If activity recovers, inhibition is reversible (non-covalent).

-

References

-

Maccari, R., et al. (2020). "(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors."[6] European Journal of Medicinal Chemistry.

-

Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry.

-

Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

-

Murugesan, V., et al. (2021). "Synthesis and PTP1B inhibitory activity of novel benzothiazole and 1,2,4-triazole linked acetamido benzoic acid derivatives." Journal of Advanced Scientific Research.[7][8]

-

Sigma-Aldrich. "Product Specification: 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid."

Sources

- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Therapeutic Potential of Rhodanine-Based Benzoic Acid Scaffolds: An In-depth Technical Guide

Executive Summary

The rhodanine core, a five-membered thiazolidine heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point of drug discovery efforts. When hybridized with a benzoic acid moiety, the resulting scaffolds exhibit a remarkable breadth of therapeutic potential, spanning antimicrobial, anticancer, and antidiabetic activities.[3][4] This guide provides a comprehensive technical overview of rhodanine-based benzoic acid derivatives, from their fundamental synthesis to their complex mechanisms of action and structure-activity relationships. We will delve into established experimental protocols, critically evaluate the challenges associated with this compound class, and offer insights into future research directions. The clinical success of the rhodanine-3-acetic acid derivative, Epalrestat, an aldose reductase inhibitor used for treating diabetic neuropathy, serves as a powerful validation of the therapeutic promise held by this structural framework.[3][5][6]

The Rhodanine-Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The core structure consists of a rhodanine (2-thioxo-4-thiazolidinone) ring, which provides a versatile platform for chemical modification, and a benzoic acid group. The benzoic acid's carboxylic acid function is a key hydrogen bond donor and acceptor, often critical for anchoring the molecule within the active site of an enzyme or receptor.[7] The true power of this hybrid scaffold lies in the vast chemical space that can be explored through substitutions at two key positions: the N-3 nitrogen and the C-5 methylene position of the rhodanine ring.[1][3] This structural diversity allows for the fine-tuning of physicochemical properties and biological activity, enabling the development of potent and selective modulators for a multitude of protein targets.

Synthetic Strategies: Building the Core Scaffold

The most prevalent and efficient method for synthesizing 5-ylidene substituted rhodanine-based benzoic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (the C-5 position of the rhodanine ring) with an aldehyde (a benzaldehyde derivative).

2.1 General Synthesis Workflow

The typical synthetic route involves reacting a rhodanine derivative, often rhodanine-3-acetic acid, with a substituted benzaldehyde in the presence of a basic catalyst like piperidine or sodium acetate in a suitable solvent such as ethanol or acetic acid.[8][9] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[8]

Sources

- 1. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of tryptophan-derived rhodanine derivatives as PTP1B inhibitors and anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

Technical Profile: 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic Acid Scaffolds

This technical guide details the antimicrobial profile, mechanism of action, and experimental utility of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its bioactive derivatives.

Executive Summary

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (CAS: 259812-55-0) serves as a "privileged scaffold" in medicinal chemistry. While the unsubstituted parent compound exhibits low-to-moderate intrinsic antimicrobial activity, it functions as a critical pharmacophore anchor. Its value lies in its conversion via Knoevenagel condensation at the C5 position into highly potent 5-arylidene derivatives .

These derivatives exhibit a potent Gram-positive spectrum (including MRSA and VRE), significant antifungal properties, and a distinct mechanism of action targeting bacterial cell wall synthesis (MurB inhibition) and virulence factors (Sortase A), rather than simple membrane disruption.

Chemical Identity & Properties

The core structure features a rhodanine (2-thioxothiazolidin-4-one) ring N-substituted with a benzoic acid moiety. The carboxylic acid group at the meta position of the phenyl ring improves water solubility and hydrogen-bonding capacity compared to simple alkyl-rhodanines.

| Property | Data |

| IUPAC Name | 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid |

| CAS Number | 259812-55-0 |

| Molecular Formula | C₁₀H₇NO₃S₂ |

| Molecular Weight | 253.30 g/mol |

| Key Functional Groups | Thione (C=S), Amide (N-C=O), Carboxylic Acid (-COOH) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent) |

Antimicrobial Spectrum Analysis

The antimicrobial efficacy of this class is highly structure-dependent. The data below reflects the activity of C5-substituted derivatives (e.g., 5-indolylmethylene or 5-benzylidene analogs), which represent the active pharmacological forms.

A. Gram-Positive Bacteria (High Potency)

The scaffold demonstrates its strongest efficacy here, often outperforming standard antibiotics like ampicillin against resistant strains.[1]

-

Targets: Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis (VRE), Bacillus subtilis.

-

MIC Range: Typically 0.5 – 8.0 µg/mL for optimized derivatives.

-

Clinical Relevance: Exhibits bactericidal activity against multidrug-resistant strains. The benzoic acid moiety facilitates binding to the peptidoglycan synthesis machinery unique to Gram-positives.

B. Gram-Negative Bacteria (Moderate/Variable)

Activity is generally lower due to the impermeability of the outer membrane (LPS layer) and active efflux pumps.

-

Targets: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

MIC Range: Often >64 µg/mL for simple derivatives.

-

Optimization: Activity is significantly enhanced (MIC 4–16 µg/mL) when the C5 substituent includes electron-withdrawing groups (e.g., -NO₂, -F) or specific heterocyclic linkers (e.g., pyrimidine) that improve penetration.

C. Fungal Pathogens (Significant Activity)

-

Targets: Candida albicans, Aspergillus niger.[2]

-

MIC Range: 4 – 32 µg/mL .

-

Mechanism: Disruption of ergosterol biosynthesis pathways, distinct from its antibacterial mode.

Mechanism of Action (MOA)

Unlike cationic antiseptics that non-specifically rupture membranes, 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid derivatives act via specific enzymatic inhibition.

Primary Target: MurB Inhibition

The rhodanine ring mimics the diphosphate moiety of the natural substrate, inhibiting UDP-N-acetylenolpyruvylglucosamine reductase (MurB) . This enzyme is essential for the second step of peptidoglycan biosynthesis.

Secondary Target: Sortase A (Anti-Virulence)

These compounds inhibit Sortase A (SrtA) , a transpeptidase responsible for anchoring surface proteins (virulence factors) to the cell wall. Inhibition renders the bacteria less virulent and unable to adhere to host tissues, without exerting direct selective pressure that drives resistance.

MOA Visualization

Caption: Dual-mechanism pathway showing MurB inhibition (bactericidal) and Sortase A inhibition (anti-virulence).

Structure-Activity Relationship (SAR)

The efficacy of the molecule is governed by two critical regions:

| Region | Modification | Effect on Activity |

| N3-Benzoic Acid | Meta vs. Para -COOH | The carboxylic acid is crucial for solubility and H-bonding within the enzyme active site. Esterification (e.g., ethyl ester) often reduces activity, indicating the free acid is the pharmacophore. |

| C5-Position | Unsubstituted (2H) | Inactive/Weak. Serves only as a scaffold. |

| C5-Position | Arylidene / Indolyl | Highly Active. Introduction of hydrophobic aryl rings via a double bond (Z-configuration) is essential for hydrophobic pocket binding in MurB. |

| C5-Substituents | Electron-Withdrawing (-NO₂, -Cl) | Increases potency against Gram-positive strains. |

| C5-Substituents | Pyrimidine Linkage | Broadens spectrum to include some Gram-negative strains. |

Experimental Protocols

A. Synthesis of Active Derivatives (General Procedure)

To convert the scaffold into an active antimicrobial agent:

-

Reagents: 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (1.0 eq), Appropriate Aromatic Aldehyde (1.0 eq), Sodium Acetate (anhydrous, 3.0 eq).

-

Solvent: Glacial Acetic Acid.

-

Condition: Reflux at 110°C for 4–6 hours.

-

Workup: Pour reaction mixture into ice-cold water. The precipitate (yellow/orange solid) is filtered, washed with water, and recrystallized from ethanol/DMF.

-

Validation:

-

¹H NMR: Look for the disappearance of the C5-methylene singlet (~4.0 ppm) and appearance of the methylidene singlet (~7.6–8.0 ppm).

-

IR: Confirm C=O stretch (~1710 cm⁻¹) and C=S stretch (~1240 cm⁻¹).

-

B. MIC Determination (Broth Microdilution)

Standardized protocol for evaluating potency:

-

Preparation: Dissolve compound in 100% DMSO to 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) to starting concentration (e.g., 128 µg/mL). Ensure final DMSO < 1%.

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100.

-

Plating: In a 96-well plate, add 100 µL of compound dilution series + 100 µL bacterial suspension.

-

Controls:

-

Positive: Ciprofloxacin or Vancomycin.

-

Negative: Sterile MHB.

-

Vehicle: MHB + 1% DMSO (to rule out solvent toxicity).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

-

Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Scientific Research Publishing.

-

Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Acta Poloniae Pharmaceutica.

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI / PMC.

-

In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE.

-

Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design.[3]

Sources

- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Threat: A Technical Guide to Aldose Reductase Inhibition by Rhodanine-Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Chronic hyperglycemia in diabetes mellitus triggers a cascade of metabolic dysfunctions, with the polyol pathway emerging as a critical nexus in the pathogenesis of debilitating diabetic complications. Aldose reductase (AR), the rate-limiting enzyme of this pathway, has been a long-standing therapeutic target. This in-depth technical guide provides a comprehensive exploration of a promising class of AR inhibitors: rhodanine-benzoic acid derivatives. We will dissect the biochemical rationale for targeting AR, delve into the structure-activity relationships that make these hybrid molecules potent inhibitors, and provide detailed, field-proven protocols for their evaluation. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the discovery of next-generation therapeutics for diabetic complications.

The Polyol Pathway: A Detour to Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is efficiently phosphorylated by hexokinase and enters the glycolytic pathway to generate ATP. However, in the hyperglycemic state characteristic of diabetes mellitus, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway, a two-step metabolic route that converts glucose to fructose.[1][2]

The first and rate-limiting step is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR) at the expense of the crucial reducing equivalent, NADPH.[3] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, which utilizes NAD+ as a cofactor.[4] While seemingly a simple conversion, the overactivation of this pathway in diabetes precipitates a trifecta of cellular stress:

-

Osmotic Stress: Sorbitol, unlike glucose, does not readily diffuse across cell membranes.[1] Its intracellular accumulation, particularly in insulin-independent tissues like the lens, retina, Schwann cells, and kidney, creates a hyperosmotic environment, leading to an influx of water, cell swelling, and eventual damage.[4][5] This is a key mechanism in the development of diabetic cataracts.[4]

-

Redox Imbalance: The AR-catalyzed reaction consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH).[3][5] The depletion of NADPH impairs the cell's ability to combat oxidative stress, leaving it vulnerable to damage from reactive oxygen species (ROS).[2]

-

Increased NADH/NAD+ Ratio: The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase generates an excess of NADH.[3] This elevated NADH/NAD+ ratio can disrupt mitochondrial function and further contribute to oxidative stress.[4]

This cascade of events is strongly implicated in the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[2][6] Consequently, the inhibition of aldose reductase presents a compelling therapeutic strategy to mitigate these long-term complications.[7]

The Polyol Pathway Signaling Cascade

Caption: The overactivation of the polyol pathway under hyperglycemic conditions.

Rhodanine-Benzoic Acid Derivatives: A Synergistic Approach to Inhibition

The quest for potent and specific aldose reductase inhibitors (ARIs) has led to the exploration of numerous chemical scaffolds. Among these, rhodanine-based compounds have shown significant promise.[8][9] The rhodanine ring system, a five-membered heterocyclic moiety, serves as an effective scaffold for interacting with the active site of AR.[8]

A particularly successful strategy has been the incorporation of a carboxylic acid group, often in the form of an acetic or benzoic acid moiety, onto the rhodanine core. This creates a class of inhibitors with a dual-pronged attack mechanism. The only commercially available ARI in some countries, Epalrestat, is a rhodanine-3-acetic acid derivative, underscoring the potential of this chemical class.[10]

Structure-Activity Relationship (SAR) Insights

The potency of rhodanine-benzoic acid derivatives is governed by several key structural features:

-

The Carboxylic Acid Headgroup: This acidic moiety is crucial for anchoring the inhibitor within the active site of aldose reductase.[5] It forms strong hydrogen bonds and ionic interactions with key residues in the enzyme's anion-binding pocket, such as Tyr48 and His110.[8][9] The removal of the acetic acid group often leads to a dramatic decrease in inhibitory activity.[5]

-

The Rhodanine Core: The rhodanine ring itself contributes to the binding affinity through various interactions, including hydrogen bonding.[8]

-

The Benzylidene Linker: A benzylidene group at the 5-position of the rhodanine ring is a common feature. The phenyl ring of this linker often occupies a hydrophobic pocket within the active site, formed by residues like Phe122 and Leu300.[8][9]

-

Substituents on the Benzoic Acid Moiety: The substitution pattern on the benzoic acid ring can significantly influence potency and selectivity. Halogenated analogs, for instance, have demonstrated high activity.

Molecular docking studies have revealed that the 5-phenylbenzoate moiety can deeply influence key π-π stacking interactions, while the 4-oxo-2-thioxothiazolidine (rhodanine) part is involved in hydrogen bond interactions.[8][9]

In Vitro Evaluation of Rhodanine-Benzoic Acid Derivatives

The initial assessment of novel ARIs relies on robust and reproducible in vitro assays. The following protocols provide a framework for determining the inhibitory potency of rhodanine-benzoic acid derivatives.

Spectrophotometric Assay for Aldose Reductase Inhibition

This assay is the gold standard for quantifying the inhibitory activity of compounds against AR. It measures the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH by the enzyme.[4][11]

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, oxidizing NADPH to NADP+ in the process. The rate of this reaction can be monitored by the decrease in absorbance at 340 nm, the wavelength at which NADPH absorbs light. The presence of an inhibitor will slow down this reaction, resulting in a lower rate of NADPH consumption.

Materials:

-

Purified recombinant human aldose reductase (ALR2) or rat lens homogenate

-

0.067 M Phosphate buffer, pH 6.2[12]

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) stock solution (e.g., 2.5 mM in phosphate buffer)[3]

-

DL-Glyceraldehyde stock solution (e.g., 50 mM in phosphate buffer)[3]

-

Test compounds (rhodanine-benzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Epalrestat)

-

UV-Vis Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

Protocol:

-

Enzyme Preparation: If using a commercial enzyme, dilute it in the phosphate buffer to the recommended working concentration. If preparing a rat lens homogenate, homogenize fresh or frozen rat lenses in ice-cold phosphate buffer and centrifuge at 10,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme.[4]

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the following reaction mixture (final volume of 1.0 mL):

-

Pre-incubation: Incubate the mixture at room temperature for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding 0.1 mL of DL-glyceraldehyde solution (final concentration of 5 mM).[12]

-

Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.[4]

-

Calculation:

-

Calculate the rate of reaction (ΔOD/min).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for In Vitro AR Inhibition Assay

Caption: A typical workflow for the in vitro spectrophotometric assay of aldose reductase inhibition.

Cell-Based Assay for Sorbitol Accumulation

To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays that measure intracellular sorbitol accumulation are employed.

Principle: Cells that express aldose reductase (e.g., human lens epithelial cells, retinal pigment epithelial cells) are cultured in a high-glucose medium to induce the polyol pathway. The intracellular concentration of sorbitol is then quantified in the presence and absence of the test compounds. A potent inhibitor will significantly reduce the accumulation of sorbitol.

Materials:

-

Appropriate cell line (e.g., human lens epithelial cells)

-

Cell culture medium (e.g., DMEM) with normal (5.5 mM) and high (30-50 mM) glucose concentrations

-

Test compounds (rhodanine-benzoic acid derivatives)

-

Cell lysis buffer

-

Plate reader capable of measuring absorbance at 565 nm[13]

Protocol:

-

Cell Culture: Culture the cells in a 96-well plate until they reach 80-90% confluency.

-

Treatment: Replace the normal glucose medium with a high-glucose medium containing various concentrations of the test compound or vehicle. Incubate for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Sorbitol Quantification:

-

Data Analysis:

-

Generate a standard curve using known concentrations of sorbitol.

-

Determine the sorbitol concentration in each sample and normalize it to the total protein content.

-

Calculate the percentage of inhibition of sorbitol accumulation for each concentration of the test compound.

-

In Vivo Evaluation in Animal Models

Promising candidates from in vitro and cell-based assays should be further evaluated in animal models of diabetic complications. The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized model.[15][16]

Model Induction:

-

Streptozotocin (STZ) Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 45-65 mg/kg) is administered to rats.[17] STZ is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[15]

-

Confirmation of Diabetes: Diabetes is typically confirmed by measuring blood glucose levels 2-3 days after STZ injection. Rats with blood glucose levels above 250-300 mg/dL are considered diabetic.[17]

Efficacy Assessment:

-

Treatment: Diabetic rats are treated with the rhodanine-benzoic acid derivative or vehicle for a specified period (e.g., 4-8 weeks).

-

Endpoint Analysis:

-

Nerve Conduction Velocity (NCV): A key measure of diabetic neuropathy. NCV is often reduced in diabetic animals and can be improved by effective ARIs.

-

Sorbitol Accumulation in Tissues: At the end of the study, tissues such as the sciatic nerve, lens, and kidney are harvested, and sorbitol levels are quantified to directly assess the in vivo inhibition of the polyol pathway.[18]

-

Cataract Development: The progression of cataracts can be monitored and scored throughout the study.

-

Concluding Remarks and Future Directions

Rhodanine-benzoic acid derivatives represent a promising class of aldose reductase inhibitors with a clear mechanism of action and demonstrated potential. The synergistic combination of the rhodanine scaffold for interaction with the enzyme's active site and the carboxylic acid moiety for strong anchoring provides a robust framework for designing potent and selective inhibitors.

While in vitro and in vivo models are crucial for preclinical evaluation, the translation of these findings to the clinic has been challenging for ARIs in general. Future research should focus on:

-

Optimizing Pharmacokinetic Properties: Improving the bioavailability and tissue penetration of these compounds is critical for their in vivo efficacy.

-

Assessing Long-Term Safety: Thorough toxicological studies are necessary to ensure a favorable safety profile, a hurdle that has limited the clinical success of previous ARIs.[19]

-

Exploring Pleiotropic Effects: Investigating potential off-target effects and additional beneficial activities of these compounds could reveal new therapeutic applications.

The detailed methodologies and scientific rationale presented in this guide provide a solid foundation for researchers to systematically evaluate and advance rhodanine-benzoic acid derivatives as potential therapies for the millions of individuals affected by diabetic complications.

References

-

Polyol pathway - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

-

Yan, L. J. (2018). Redox imbalance stress in diabetes mellitus: Role of the polyol pathway. Animal Models and Experimental Medicine, 1(1), 7–13. [Link]

-

Mathebula, S. D. (2015). Polyol pathway: A possible mechanism of diabetes complications in the eye. Journal of Diabetes & Metabolism, 6(4), 1. [Link]

- BenchChem. (2025).

- BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.

-

Grewal, A. S., & Bhardwaj, S. (2022). Biochemistry, Polyol Or Sorbitol Pathways. In StatPearls. StatPearls Publishing. [Link]

- BenchChem. (2025). Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4. BenchChem.

- BenchChem. (2025).

-

Gabbay, K. H., Merola, L. O., & Field, R. A. (1966). Sorbitol pathway: presence in nerve and cord with substrate accumulation in diabetes. Science, 151(3707), 209–210. [Link]

-

Agrawal, Y. P., et al. (2015). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical Biology & Drug Design, 85(2), 221-231. [Link]

-

Agrawal, Y. P., et al. (2015). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical Biology & Drug Design, 85(2), 221-231. [Link]

-

Gabbay, K. H. (1981). Clinical trial of an aldose reductase inhibitor in diabetic neuropathy. Diabetes, 30(6), 459-464. [Link]

-

Taylor & Francis. (n.d.). Aldose reductase inhibitors – Knowledge and References. Retrieved March 7, 2024, from [Link]

-

Srivastava, S. K., et al. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Cardiovascular Medicine, 8, 643355. [Link]

-

Epalrestat - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

-

Kalay, E., et al. (2025). Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies. Molecular Diversity. [Link]

-

Chalk, C., et al. (2007). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Cochrane Database of Systematic Reviews, (4), CD004572. [Link]

-

Stefek, M., et al. (2023). Novel rhodanine based inhibitors of aldose reductase of non-acidic nature with p-hydroxybenzylidene functional group. European Journal of Medicinal Chemistry, 246, 114922. [Link]

-

Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC Chemistry, 15(1), 28. [Link]

-

Kupeli Akkol, E., et al. (2008). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 679-684. [Link]

- Kador, P. F., & Kinoshita, J. H. (2025). Aldose Reductase/Polyol Inhibitors for Diabetic Retinopathy.

-

Kumar, S., & Kumar, V. (2013). Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. Evidence-Based Complementary and Alternative Medicine, 2013, 123109. [Link]

-

Kumar, M. S., et al. (2012). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Asian Pacific Journal of Tropical Biomedicine, 2(3), S1339–S1343. [Link]

-

Kador, P. F., et al. (2006). Effects of topical administration of an aldose reductase inhibitor on cataract formation in dogs fed a diet high in galactose. American Journal of Veterinary Research, 67(10), 1783–1788. [Link]

- Srilakshmi, P., et al. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.

-

Lee, S., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

-

Khan, N., Gautam, G., & Gupta, A. K. (2019). Synthesis and Biological Evaluation of Some New Rhodanine Analogues as Aldose Reductase Inhibitors (ARIs). Journal of Drug Delivery and Therapeutics, 9(1-s), 161-165. [Link]

-

Chatham, J. C., et al. (1999). Aldose reductase inhibition improves altered glucose metabolism of isolated diabetic rat hearts. American Journal of Physiology-Heart and Circulatory Physiology, 276(3), H925–H933. [Link]

- Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies.

-

Biomedical Research Service Center. (n.d.). BMR Aldose Reductase Assay Kit. Retrieved March 7, 2024, from [Link]

-

Del Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS ONE, 8(6), e65839. [Link]

-

El-Kabbani, O., et al. (2004). Aldose reductase structures: implications for mechanism and inhibition. Cellular and Molecular Life Sciences, 61(7-8), 750-762. [Link]

- BenchChem. (2025). The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. BenchChem.

-

El-Mawgoud, A. H. A. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3745. [Link]

-

Fu, H., et al. (2015). Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5155–5159. [Link]

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Synthesis and biological evaluation of 5-benzylidenerhodanine-3-acetic acid derivatives as AChE and 15-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinazolinone-based rhodanine-3-acetic acids as potent aldose reductase inhibitors: Synthesis, functional evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of streptozotocin-induced diabetes and aldose reductase inhibition with sorbinil, on left and right atrial function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epalrestat - Wikipedia [en.wikipedia.org]

- 11. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. noblelifesci.com [noblelifesci.com]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. 2022-5720 [excli.de]

- 18. Inhibition of aldose reductase in five tissues of the streptozotocin-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis protocol for 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

An In-Depth Guide to the Synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Introduction

Rhodanine and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The core structure, a 2-thioxo-1,3-thiazolidin-4-one ring, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile.[2] 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a key intermediate, incorporating a benzoic acid moiety that can be used for further functionalization, such as amide bond formation, or to enhance solubility and protein-binding interactions.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a reproducible and well-understood synthesis.

Reaction Principle and Mechanism

The synthesis is a classic one-pot, three-component reaction that efficiently constructs the rhodanine ring system.[3] The process involves the reaction of an aromatic amine (3-aminobenzoic acid), carbon disulfide, and an α-halo acid (chloroacetic acid) in the presence of a base.

The generally accepted mechanism proceeds as follows:

-

Dithiocarbamate Formation: The nucleophilic amino group of 3-aminobenzoic acid attacks the electrophilic carbon of carbon disulfide. In a basic medium, the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt intermediate. The base is critical here as it facilitates the initial nucleophilic attack and stabilizes the intermediate.

-

S-Alkylation: The dithiocarbamate anion then acts as a nucleophile, attacking the α-carbon of chloroacetic acid in a classic S-alkylation reaction, displacing the chloride ion.

-

Intramolecular Cyclization: The final step is an intramolecular condensation. The nitrogen atom attacks the carbonyl carbon of the carboxylic acid moiety, eliminating a molecule of water to form the final five-membered rhodanine ring. This cyclization is often promoted by heating.

Safety and Handling

Extreme caution must be exercised throughout this procedure. The reagents used are hazardous. A thorough risk assessment should be conducted before commencing any work.

-

Carbon Disulfide (CS₂): Highly flammable liquid and vapor with a very low autoignition temperature (can be ignited by steam pipes or hot plates).[4] It is also highly toxic, can be absorbed through the skin, and is a suspected reproductive toxin.[5][6] All operations involving carbon disulfide must be performed in a certified chemical fume hood. Ensure all potential ignition sources are removed from the area.

-

Chloroacetic Acid (ClCH₂COOH): Toxic if swallowed, inhaled, or in contact with skin.[7][8] It causes severe skin burns and eye damage.[9][10] Wear appropriate acid-resistant gloves, eye protection (safety goggles and face shield), and a lab coat.

-

3-Aminobenzoic Acid (C₇H₇NO₂): Causes skin and serious eye irritation.[11] May cause respiratory irritation.[12] Avoid dust formation.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Personal Protective Equipment (PPE):

-

Splash-proof safety goggles and a face shield.

-

Chemical-resistant gloves (Viton® or SilverShield® are recommended for carbon disulfide[4]).

-

Flame-retardant lab coat.

-

Ensure a safety shower and eyewash station are immediately accessible.

Materials and Equipment

| Reagents & Materials | Grade | Supplier Example |

| 3-Aminobenzoic Acid | ≥98% | Sigma-Aldrich |

| Carbon Disulfide (CS₂) | ≥99% | Sigma-Aldrich |

| Chloroacetic Acid | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR |

| Ethanol | Reagent Grade | VWR |

| Deionized Water | - | - |

| Equipment | Specification | |

| Three-neck round-bottom flask | 250 mL | |

| Reflux condenser | - | |

| Dropping funnel | 100 mL | |

| Magnetic stirrer and hotplate | - | |

| Thermometer | - | |

| Ice bath | - | |

| Büchner funnel and filter flask | - | |

| pH paper or pH meter | - | |

| Rotary evaporator | - | |

| Melting point apparatus | - |

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid.

Detailed Synthesis Protocol

1. Preparation of Reagent Solutions: a. Prepare a solution of sodium hydroxide by carefully dissolving 8.0 g (0.20 mol) of NaOH pellets in 50 mL of deionized water. This is an exothermic process; use an ice bath to cool the solution. b. Prepare a solution of chloroacetic acid by dissolving 9.45 g (0.10 mol) of chloroacetic acid in the previously prepared NaOH solution. Stir until fully dissolved and allow to cool. This forms sodium chloroacetate in situ.

2. Reaction Setup: a. In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 13.7 g (0.10 mol) of 3-aminobenzoic acid in 50 mL of deionized water. b. Cool the flask in an ice bath to between 0-5 °C with continuous stirring.

3. Formation of the Dithiocarbamate Intermediate: a. Once the temperature of the 3-aminobenzoic acid solution is stable, add 7.6 g (6.0 mL, 0.10 mol) of carbon disulfide dropwise over 20-30 minutes using the dropping funnel. b. Rationale: A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products. Low temperatures also reduce the evaporation of the highly volatile carbon disulfide. c. After the addition is complete, stir the resulting slurry vigorously at 0-5 °C for an additional 60 minutes.

4. S-Alkylation and Cyclization: a. To the dithiocarbamate slurry, add the sodium chloroacetate solution (from step 1b) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. d. Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and the elimination of water, driving the reaction to completion.

5. Work-up and Isolation: a. After the reflux period, cool the reaction mixture to room temperature. The solution may appear dark or contain some solid material. b. Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated hydrochloric acid dropwise with stirring. Perform this in the fume hood , as acidification of any unreacted dithiocarbamate can release toxic CS₂ and H₂S gas. c. Rationale: The target molecule has a carboxylic acid group and is soluble in its basic carboxylate salt form. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution. d. A voluminous solid precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the crude product by vacuum filtration using a Büchner funnel. f. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and any remaining acid. g. Allow the product to air-dry on the filter funnel for 15-20 minutes before transferring it to a watch glass to dry completely, preferably in a vacuum oven at 60-70 °C.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid suitable for analysis and further use.

-

Transfer the crude solid to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.

-

Rationale: Ethanol is a good solvent for the organic product, while water is a poor solvent. Using a mixed solvent system allows for dissolution when hot and controlled precipitation upon cooling, effectively removing impurities.

-

Allow the solution to cool slowly to room temperature. Crystals should begin to form.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Chemical Formula | C₁₀H₇NO₃S₂ |

| Molecular Weight | 253.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 268-270 °C[13] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in hot ethanol |

-

¹H NMR Spectroscopy: To confirm the proton environment of the aromatic and rhodanine rings. Expected signals would include aromatic protons in the 7.5-8.5 ppm region and a singlet for the CH₂ group of the rhodanine ring around 4.0-4.5 ppm.

-

¹³C NMR Spectroscopy: To confirm the carbon framework, including the characteristic thione (C=S) and carbonyl (C=O) signals of the rhodanine ring (typically >170 ppm).

-

FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch (around 1700-1740 cm⁻¹), C=S stretch (around 1200-1250 cm⁻¹), and the broad O-H stretch of the carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

-

Airgas. (2022). Carbon Disulfide Safety Data Sheet. Retrieved from [Link]

-

Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 3-Amino Benzoic Acid. Retrieved from [Link]

-

Nasiri, F. et al. (n.d.). Chemoselective reaction between 5-alkylidene rhodamine and carbon.... ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of rhodanines via MCR of CS2, benzyl amine, and alkyne. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbon Disulfide. Retrieved from [Link]

-

Loba Chemie. (n.d.). CHLOROACETIC ACID AR Safety Data Sheet. Retrieved from [Link]

- Tomasic, T., & Masic, L. P. (2015). Chapter 8: Rhodanine. Royal Society of Chemistry.

-

ResearchGate. (n.d.). A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water. Retrieved from [Link]

-

Patel, H., et al. (n.d.). Multicomponent Approaches Involving Carbon Disulfide. ResearchGate. Retrieved from [Link]

-

Lei, X., et al. (2022). Base-Promoted Formal [3 + 2] Cycloaddition of α-Halohydroxamates with Carbon Disulfide to Synthesize Polysubstituted Rhodanines. Organic Chemistry Portal. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of rhodanines via MCR of CS2, benzyl amine, and DMAD. Retrieved from [Link]

-

Shevchenko, M. V., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PMC. Retrieved from [Link]

-

Faghih, Z., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Retrieved from [Link]

-

ACS Omega. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. airgas.com [airgas.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. echemi.com [echemi.com]

Knoevenagel condensation of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Application Note: Knoevenagel Condensation of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Executive Summary & Mechanistic Overview

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (commonly referred to as 3-(3-carboxyphenyl)rhodanine) is a privileged heterocyclic scaffold in drug discovery. Functionalized derivatives of this core exhibit a broad spectrum of pharmacological activities, including antidiabetic (aldose reductase inhibition), antimicrobial, antioxidant, and anti-fibrillar properties[1][2][3].

The primary synthetic route to functionalize this scaffold is the Knoevenagel condensation, which targets the highly reactive C-5 active methylene group. By reacting the rhodanine core with various aryl or heteroaryl aldehydes, researchers can synthesize 5-arylidene derivatives. This application note details the mechanistic rationale, optimized methodologies, and analytical validation required to perform this condensation efficiently and reproducibly.

Rationale & Experimental Design

The Knoevenagel condensation of rhodanine derivatives proceeds via a base-catalyzed nucleophilic addition followed by a dehydration step. Understanding the causality behind the reagent choices is critical for optimizing yields and minimizing side reactions.

-

Causality of the Catalyst: The C-5 protons of the rhodanine ring are highly acidic due to the strong electron-withdrawing effects of the adjacent carbonyl (C-4) and thioxo (C-2) groups. A catalytic amount of a weak base—such as 1—is sufficient to deprotonate the methylene group and generate a resonance-stabilized carbanion[1].

-

Solvent Dynamics: Protic solvents like absolute ethanol or acetic acid are traditional choices. Acetic acid, when paired with sodium acetate, provides a buffered environment that facilitates both the aldol-type nucleophilic attack and the subsequent elimination of water. Alternatively, aprotic solvents like toluene can be utilized in conjunction with a Dean-Stark apparatus to drive the equilibrium forward by physically removing the water byproduct.

-

Thermodynamic Control & Stereoselectivity: The dehydration step is irreversible under standard reflux conditions, placing the reaction under thermodynamic control. The condensation exclusively yields the (Z)-isomer, as the (E)-isomer suffers from severe steric clash between the incoming aryl ring and the rhodanine carbonyl oxygen at C-4.

Caption: Knoevenagel condensation mechanism of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid.

Reagents, Materials, and Equipment

-

Core Reactants: 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (1.0 equiv), Aryl/Heteroaryl aldehyde (1.05 equiv).

-

Catalysts: Piperidine (0.05 - 0.1 equiv) or DMAP (0.1 - 1.0 equiv).

-

Solvents: Absolute ethanol, glacial acetic acid, or dimethoxyethane (DME).

-

Equipment: 50 mL Round-bottom flask with reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254), UV lamp (254 nm), and a Büchner funnel. For Protocol B, a dedicated laboratory microwave synthesizer (e.g., CEM Discover) is required.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Conventional Base-Catalyzed Reflux

This protocol uses visual cues to allow the scientist to validate the reaction's progress in real-time.

-

Preparation: In a 50 mL round-bottom flask, suspend 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid (10 mmol) and the selected aryl aldehyde (10.5 mmol) in 20 mL of absolute ethanol.

-

Observation Check: The mixture will initially appear as a pale yellow, heterogeneous suspension.

-

-

Catalysis: Add 3-5 drops of piperidine (approx. 0.5 mmol) to the mixture.

-

Causality: Piperidine acts as the secondary amine base to initiate carbanion formation at the C-5 position.

-

-

Condensation: Attach a reflux condenser and heat the mixture to 80 °C with continuous stirring for 2-4 hours.

-

Self-Validation Check: Within 15-30 minutes of heating, the suspension will dissolve into a deep red or orange solution. This color shift confirms the formation of the highly conjugated alkoxide intermediate. As the reaction nears completion, a brightly colored precipitate (the 5-arylidene product) will begin to crash out of the boiling solvent due to its extended planarity and lower solubility.

-

-

In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The starting rhodanine typically has an

of ~0.3, while the highly conjugated product will appear as a distinct, intensely UV-active spot at -

Workup: Once TLC confirms the consumption of the starting material, remove the flask from heat. Allow it to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL) to remove residual unreacted aldehyde and piperidine. The product can be recrystallized from glacial acetic acid or ethanol if ultra-high purity is required.

Protocol B: Microwave-Assisted Synthesis (MAS)Microwave irradiation drastically reduces reaction times from hours to minutes and often improves yields by providing uniform dielectric heating, minimizing the formation of tarry byproducts[5].

-

Combine equimolar amounts (2 mmol) of the rhodanine derivative and aldehyde in a 10 mL microwave-safe sealed vessel.

-

Add 5 mL of ethanol and 2 drops of piperidine.

-

Seal the vessel and irradiate at 110 °C for 5–10 minutes (ensure the synthesizer is set to monitor and cap pressure).

-

Cool the vessel rapidly via compressed air. The product typically crystallizes directly upon cooling. Filter and wash as described in Protocol A.

Caption: Step-by-step experimental workflow for the Knoevenagel condensation protocol.

Analytical Validation & Data Interpretation

Proper optimization of the Knoevenagel condensation requires balancing the base strength, solvent polarity, and thermal energy. Table 1 summarizes typical optimization parameters and their expected outcomes based on empirical data.

Table 1: Optimization of Reaction Conditions for 5-Arylidene Synthesis

| Entry | Solvent | Catalyst (Equiv) | Temperature | Time | Yield (%) | Purity Profile |

| 1 | Ethanol | Piperidine (0.05) | Reflux (80 °C) | 3 h | 75 - 82% | High; direct precipitation upon cooling |

| 2 | Acetic Acid | NaOAc (1.0) | Reflux (118 °C) | 4 h | 80 - 85% | Very High; requires water quench to precipitate |

| 3 | Toluene | Piperidine (0.1) | Reflux (110 °C) | 6 h | 60 - 70% | Moderate; Dean-Stark apparatus required |

| 4 | DCM | DMAP (1.0) | RT (25 °C) | 12 h | 65 - 75% | High; useful for thermally sensitive aldehydes |

| 5 | Ethanol | Piperidine (0.05) | MW (110 °C) | 5 min | 88 - 94% | Excellent; minimal side products |

Spectroscopic Signatures for Validation:

-

H NMR (DMSO-

-

IR Spectroscopy: Validation is confirmed by the disappearance of the active methylene C-H stretching bands and the emergence of strong C=C stretching bands around 1600-1620 cm⁻¹.

Troubleshooting & Optimization

-

Issue: No precipitate forms upon cooling.

-

Cause/Solution: The synthesized 5-arylidene derivative may be highly soluble in the chosen solvent (common when using highly lipophilic aldehydes). Concentrate the solvent in vacuo to half its volume, or add cold distilled water dropwise until turbidity is observed, then chill.

-

-

Issue: Formation of dark, tarry byproducts.

-